molecular formula C14H15NO3 B13195688 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid

5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid

Cat. No.: B13195688
M. Wt: 245.27 g/mol
InChI Key: XZBSTLGMCTXPTL-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position, a methyl group at the 1-position, and a methylcyclopropyl group at the 2-position of the indole ring, along with a carboxylic acid group at the 3-position.

Preparation Methods

The synthesis of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol. This one-pot reaction results in the formation of ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate, which can then be further modified to obtain the desired compound .

Chemical Reactions Analysis

5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone.

    Reduction: The carboxylic acid group at the 3-position can be reduced to form an alcohol.

    Substitution: The methyl group at the 1-position can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to involve interactions with viral proteins, making it a potential candidate for antiviral drug development .

Comparison with Similar Compounds

5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the methylcyclopropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

5-hydroxy-1-methyl-2-(1-methylcyclopropyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-14(5-6-14)12-11(13(17)18)9-7-8(16)3-4-10(9)15(12)2/h3-4,7,16H,5-6H2,1-2H3,(H,17,18)

InChI Key

XZBSTLGMCTXPTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(C3=C(N2C)C=CC(=C3)O)C(=O)O

Origin of Product

United States

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